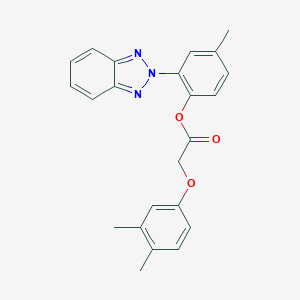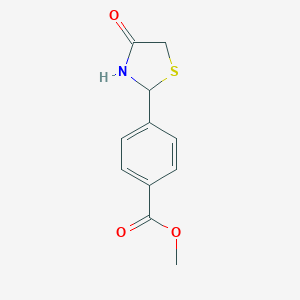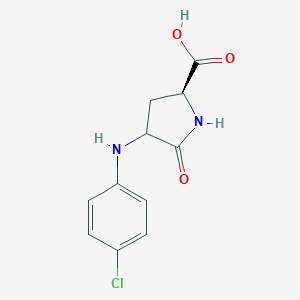
2-(2-Ethoxyethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-Ethoxyethoxy)aniline” is an organic compound with the molecular formula C10H15NO2 . It consists of 19 Hydrogen atoms, 12 Carbon atoms, 3 Nitrogen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C10H15NO2 . The InChI Code for this compound is 1S/C10H15NO2/c1-2-12-7-8-13-10-6-4-3-5-9 (10)11/h3-6H,2,7-8,11H2,1H3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 181.23 . More detailed properties such as melting point, boiling point, and density can be found on various chemical databases .
Scientific Research Applications
Dielectric Relaxation Phenomenon
Dielectric relaxation studies of aniline with 2-alkoxyethanols, including 2-ethoxyethanol, in various non-polar solvents like benzene and toluene revealed insights into molecular interactions and the strength of hydrogen bonds. These findings have implications for understanding molecular dynamics in mixed systems and could inform the development of materials with tailored dielectric properties (Basha, 2017).
Corrosion Inhibition
A study on the synthesis, characterization, and corrosion inhibition effectiveness of aromatic epoxy monomers, including compounds structurally related to 2-(2-Ethoxyethoxy)aniline, demonstrated their potential as corrosion inhibitors for carbon steel in acidic solutions. These findings could be beneficial for developing new corrosion-resistant coatings and materials (Dagdag et al., 2019).
Spectroscopic and Theoretical Studies
Research involving substituted N-phenoxyethylanilines, which are structurally similar to this compound, provided insights into their vibrational, geometrical, and electronic properties. Such studies contribute to a deeper understanding of the chemical behavior of these compounds, which is critical for their application in various fields, including materials science and pharmaceuticals (Finazzi et al., 2003).
Antioxidative Activity of Metal Complexes
The antioxidative activity of metal complexes containing bis(N‐ethylbenzimidazol‐2‐ylmethyl)aniline, a compound related to this compound, was investigated, showing potent hydroxyl radical scavenging activity. This research opens pathways for the use of these complexes in medicinal chemistry and materials science for their antioxidative properties (Wu et al., 2015).
Synthesis of Chiral Derivatives
Studies have also explored the synthesis of chiral derivatives starting from compounds like 2-anilino-2-ethoxy-3-oxothiobutyric acid anilides, which are closely related to this compound. Such research contributes to the field of chiral chemistry, which is significant for pharmaceutical applications (Zaleska & Socha, 2000).
Safety and Hazards
properties
IUPAC Name |
2-(2-ethoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-12-7-8-13-10-6-4-3-5-9(10)11/h3-6H,2,7-8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMXWLOUBUAMKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-(furan-2-yl)-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanylpyridine-3,5-dicarbonitrile](/img/structure/B494587.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B494588.png)
![N-[4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B494589.png)
![1-Acetyl-3-cyclopentyl-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B494592.png)
![1-[3-(1,1-Dioxothiolan-3-yl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B494594.png)


![1-Amino-3-(3-bromo-4,5-dimethoxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B494600.png)

![3-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-quinolinylamine](/img/structure/B494602.png)
![7-chloro-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-quinolinamine](/img/structure/B494603.png)
![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B494607.png)
